molecular formula C23H20BrNOS B10894027 12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B10894027
M. Wt: 438.4 g/mol
InChI Key: VFLMLKZQKXIGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE is a complex organic compound that belongs to the class of dihydrobenzoacridinone derivatives.

Preparation Methods

The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with molecular targets through its bromo-thienyl and benzoacridinone moieties. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE include other dihydrobenzoacridinone derivatives, such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H20BrNOS

Molecular Weight

438.4 g/mol

IUPAC Name

12-(5-bromothiophen-2-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C23H20BrNOS/c1-23(2)11-16-21(17(26)12-23)22(18-9-10-19(24)27-18)20-14-6-4-3-5-13(14)7-8-15(20)25-16/h3-10,22,25H,11-12H2,1-2H3

InChI Key

VFLMLKZQKXIGEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(S5)Br)C(=O)C1)C

Origin of Product

United States

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